[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
Description
[(2S,3S)-2-Phenylmethoxypentan-3-yl]hydrazine (CAS: 183871-36-5) is a chiral hydrazine derivative with the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g/mol . It features a stereochemically defined (2S,3S) configuration, a benzyloxy group at position 2, and a pentan-3-yl backbone. This compound is a critical intermediate in synthesizing posaconazole, a triazole antifungal agent . Its structural uniqueness lies in the combination of a hydrazine moiety, a chiral center, and a lipophilic benzyloxy group, which collectively influence its reactivity and application in pharmaceutical chemistry.
Properties
IUPAC Name |
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVROTJLGHZEMC-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183871-34-3 | |
| Record name | [(1S,2S)-2-Benzyloxy-1-ethyl-propyl]hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJG53JF3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Pathway
-
Protection of the Hydroxyl Group :
The hydroxyl group at position 3 of (2S,3S)-pentan-3-ol is protected as a phenylmethoxy ether via nucleophilic substitution. Benzyl bromide or chloride is typically used in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. -
Introduction of the Hydrazine Group :
The protected intermediate undergoes hydrazine substitution. A mesylate or tosylate leaving group is introduced at position 3 using methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl). Subsequent displacement with anhydrous hydrazine (N₂H₄) in ethanol at reflux yields the target compound.
Key Parameters
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation Reaction | BnBr, NaH, THF, 0°C → 25°C, 12 h | 85–90 | ≥95 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h | 92 | 98 |
| Hydrazine Displacement | N₂H₄, EtOH, reflux, 6 h | 75–80 | 97 |
Advantages : High stereochemical fidelity due to chiral starting materials.
Limitations : Dependency on expensive enantiopure precursors.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation offers a scalable route to establish the (2S,3S) configuration. A prochiral ketone intermediate is reduced using chiral catalysts.
Reaction Pathway
-
Synthesis of the Ketone Intermediate :
(2-Phenylmethoxypentan-3-one) is prepared via oxidation of the corresponding alcohol or Friedel-Crafts acylation. -
Catalytic Hydrogenation :
The ketone is hydrogenated using a chiral ruthenium-phosphine catalyst (e.g., (R)-BINAP-RuCl₂) under high-pressure H₂ (50–100 bar) in methanol at 40°C. -
Hydrazine Formation :
The alcohol is converted to the hydrazine derivative via mesylation and displacement, as described in Section 1.
Key Parameters
| Parameter | Conditions | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Hydrogenation | (R)-BINAP-RuCl₂, 80 bar H₂, MeOH | 88 | 99 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h | 92 | – |
| Hydrazine Displacement | N₂H₄, EtOH, reflux, 6 h | 78 | – |
Advantages : High enantioselectivity and suitability for industrial-scale production.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Enzymatic Resolution
Enzymatic resolution separates racemic mixtures using stereoselective hydrolases or lipases, providing an eco-friendly alternative.
Reaction Pathway
-
Racemic Synthesis :
Racemic 2-phenylmethoxypentan-3-yl mesylate is synthesized via non-stereoselective benzylation and mesylation. -
Enzymatic Hydrolysis :
A lipase (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of the mesylate in aqueous buffer at 37°C, leaving the desired (2S,3S)-isomer intact. -
Hydrazine Displacement :
The resolved mesylate undergoes hydrazine substitution.
Key Parameters
| Parameter | Conditions | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Enzymatic Hydrolysis | Lipase B, pH 7.0, 37°C, 24 h | 45–50 | ≥99 |
| Hydrazine Displacement | N₂H₄, EtOH, reflux, 6 h | 70 | – |
Advantages : Environmentally benign and avoids chiral catalysts.
Limitations : Moderate yields due to partial hydrolysis of both enantiomers.
Diastereomeric Crystallization
This method exploits differential solubility of diastereomeric salts to isolate the (2S,3S)-isomer.
Reaction Pathway
-
Racemic Hydrazine Synthesis :
Racemic hydrazine is synthesized via non-stereoselective methods. -
Salt Formation :
The racemic mixture is treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. -
Crystallization :
The less soluble (2S,3S)-salt crystallizes preferentially and is filtered. The free hydrazine is regenerated via base treatment.
Key Parameters
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Salt Formation | L-Tartaric acid, EtOH, 25°C, 12 h | 40 | 98 |
| Crystallization | Cooling to 4°C, 6 h | – | – |
Advantages : Cost-effective for small-scale purification.
Limitations : Low yield and labor-intensive process.
Multi-Step Industrial Synthesis
Industrial production prioritizes cost-efficiency and scalability, often combining asymmetric catalysis with continuous flow systems.
Reaction Pathway
-
Continuous Benzylation :
(2S,3S)-Pentan-3-ol and benzyl chloride are reacted in a flow microreactor at 80°C with inline NaOH neutralization. -
Mesylation and Displacement :
The product is mesylated in a second reactor and immediately treated with hydrazine in a countercurrent extraction system.
Key Parameters
| Parameter | Conditions | Yield (%) | Throughput (kg/h) |
|---|---|---|---|
| Continuous Benzylation | Flow reactor, 80°C, residence 30 min | 90 | 5.2 |
| Hydrazine Displacement | EtOH, 70°C, residence 2 h | 85 | 4.8 |
Advantages : High throughput and reduced solvent use.
Limitations : High initial capital investment.
Chemical Reactions Analysis
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles such as halides or alk
Biological Activity
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is a compound belonging to the hydrazine class, which has garnered attention due to its diverse biological activities. Hydrazones and their derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazine functional group (-NH-NH-) linked to a phenylmethoxy group, which contributes to its biological activity.
Antimicrobial Activity
Hydrazones have been documented to exhibit significant antimicrobial properties. A study highlighted that various hydrazone derivatives demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications in the hydrazone structure can enhance antimicrobial efficacy .
Anticancer Potential
Research has shown that hydrazone derivatives can inhibit cancer cell proliferation. For instance, certain synthesized hydrazones exhibited IC50 values in the low micromolar range against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Specifically, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Neuroprotective Effects
The neuroprotective properties of hydrazones have also been explored. Compounds like this compound have been evaluated for their anticonvulsant activity. In rodent models, specific doses demonstrated significant protection against chemically induced seizures, indicating potential for treating epilepsy .
Case Study 1: Anticancer Activity
A study synthesized a series of hydrazone derivatives and evaluated their anticancer properties against several cell lines. Among them, one derivative exhibited an IC50 of 6.7 nM against MDA-MB 231 breast cancer cells. This highlights the potential of hydrazones in developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various hydrazone derivatives against Candida albicans. The most potent compound from this series had a minimum inhibitory concentration (MIC) of 125 μg/mL. This underscores the utility of these compounds in treating fungal infections .
Research Findings Summary Table
Comparison with Similar Compounds
4-Benzyloxyphenylhydrazine Hydrochloride (CAS: 52068-30-1)
- Molecular Formula : C₁₃H₁₅ClN₂O
- Key Features : Aromatic phenyl group with a benzyloxy substituent and a hydrazine group protonated as hydrochloride.
- Applications : Used in synthesizing antihypertensive agents and as a precursor for heterocyclic compounds .
- Comparison : Unlike the target compound, this derivative lacks a chiral center and a pentan-3-yl chain, reducing its stereochemical complexity. The hydrochloride salt enhances solubility but limits lipophilicity compared to the neutral hydrazine structure of the target .
2-Phenylacetohydrazide (CAS: 114-83-0)
- Molecular Formula : C₈H₁₀N₂O
- Key Features : Acylated hydrazine with a phenylacetamide group.
- Applications : Intermediate in synthesizing hydrazones and Schiff bases with antimicrobial activity .
- Comparison : The absence of a benzyloxy group and chiral backbone distinguishes this compound. Its acylated hydrazine moiety is more reactive toward carbonyl compounds but less stable under acidic conditions compared to the target’s alkylhydrazine structure .
(2-Fluorobenzyl)hydrazine Hydrochloride (CAS: 1216246-45-5)
- Molecular Formula : C₇H₁₀ClFN₂
- Key Features : Fluorinated benzyl group attached to a hydrazine hydrochloride.
- Applications : Used in radiopharmaceuticals and as a building block for fluorinated heterocycles .
- Comparison : The fluorine substituent introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The lack of a chiral center and shorter carbon chain limit its utility in stereoselective syntheses compared to the target compound .
1,2-BIS(2-Hydroxy-3-Methoxybenzylidene)hydrazine (CAS: 3533-45-7)
- Molecular Formula : C₁₆H₁₆N₂O₄
- Key Features: Bis-hydrazone with phenolic and methoxy substituents.
- Comparison: The phenolic hydroxyl groups enhance metal-binding capacity but reduce stability in basic conditions. The target compound’s benzyloxy group offers better lipophilicity, favoring membrane permeability in drug delivery .
Structural and Functional Data Table
Q & A
What are the optimal synthetic routes and reaction conditions for [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and hydrazine coupling. Key steps include:
- Step 1: Preparation of the chiral precursor, e.g., (2S,3S)-2-phenylmethoxypentan-3-ol, using asymmetric catalysis or chiral resolution .
- Step 2: Conversion to the hydrazine derivative via nucleophilic substitution or condensation with hydrazine hydrate under controlled pH (6–8) and temperature (60–80°C) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Critical Parameters: Reaction time, solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents to avoid side products like over-alkylated hydrazines.
How can the stereochemical purity of this compound be validated?
Level: Basic
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention time and peak area integration confirm enantiomeric excess (>99% for pharmaceutical intermediates) .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H-NMR to verify vicinal diastereotopic protons. NOESY correlations confirm spatial arrangement of phenyl and methoxy groups .
- Polarimetry: Measure specific rotation ([α]) and compare with literature values for (2S,3S)-configured analogs .
What biochemical pathways are affected by [(2S,3S)-2-phenylmethrazine-mediated enzyme inhibition?
Level: Advanced
Methodological Answer:
The hydrazine moiety covalently binds to enzyme active sites, particularly those with nucleophilic residues (e.g., cysteine or lysine). Examples include:
- Cytochrome P450 Inhibition: Irreversible binding disrupts oxidative metabolism, studied via UV-Vis spectroscopy (absorbance shift at 450 nm) and kinetic assays (IC determination) .
- Aldehyde Dehydrogenase (ALDH): Hydrazine forms Schiff bases with ALDH’s catalytic thiol, quantified via fluorometric assays using NADH fluorescence decay .
Data Contradictions: Some studies report non-specific binding in complex biological matrices, necessitating competitive inhibition assays with labeled probes .
How does this compound function in catalytic ring-opening metathesis?
Level: Advanced
Methodological Answer:
In hydrazine-catalyzed reactions (e.g., norbornene metathesis), the compound acts as a Lewis base, facilitating cycloreversion steps:
- Mechanism: Hydrazine stabilizes transition states via hydrogen bonding, lowering activation barriers (DFT calculations show ΔG reduction by ~5 kcal/mol vs. non-chiral analogs) .
- Experimental Validation: Monitor reaction progress using C-NMR to track carbonyl-olefin exchange rates. Optimized conditions: 0.5–1 mol% catalyst loading, toluene solvent, 80°C .
What pharmacological activities are associated with this compound derivatives?
Level: Advanced
Methodological Answer:
Derivatives exhibit:
- Antimicrobial Activity: MIC values against S. aureus (4–8 µg/mL) and E. coli (16–32 µg/mL) via broth microdilution assays. Hydrazines disrupt cell wall synthesis, validated via TEM imaging of membrane integrity .
- Anticancer Potential: In vitro cytotoxicity (IC = 12–25 µM) against MCF-7 cells, linked to ROS generation (DCFH-DA fluorescence assay) and caspase-3 activation .
What safety protocols are essential for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (EN 166/170 standards) .
- Ventilation: Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of hydrazine vapors .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA Class D) .
How can computational modeling predict the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets show hydrazine’s HOMO (-6.2 eV) favors electron-deficient substrates .
- MD Simulations: Simulate enzyme-hydrazine interactions (e.g., GROMACS) to identify binding hotspots (e.g., ALDH’s Cys302) .
How should researchers resolve contradictory data on hydrazine toxicity across studies?
Level: Advanced
Methodological Answer:
- Source Analysis: Cross-reference in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD) data. Discrepancies may arise from impurity profiles (HPLC purity ≥98% reduces false positives) .
- Dose-Response Curves: Use Hill slope analysis to distinguish specific vs. nonspecific effects. For example, steep slopes (n > 1) indicate cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
